Piconol
Overview
Description
Piconol, also known as piceatannol, is a naturally occurring polyphenolic compound that has been the subject of various studies due to its biological activities. It is a metabolite of resveratrol and is found in various plants, including grapes and the seeds of Euphorbia lagascae. Piceatannol has been recognized for its antioxidant properties and its ability to scavenge free radicals, which contributes to its potential therapeutic applications in conditions such as neurodegenerative diseases and cancer .
Synthesis Analysis
The synthesis of piceatannol derivatives has been explored to modify its physical properties, such as solubility and miscibility in non-aqueous media. One study reported the preparation of new lipophilic piceatannol derivatives by a chemo- and regioselective aromatic hydroxylation using 2-iodoxybenzoic acid (IBX). These derivatives exhibited antioxidant activity and are considered promising for applications in food, cosmetics, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of piceatannol has been elucidated through crystallographic studies. Its structure is characterized by a strong intermolecular hydrogen bond network, which facilitates the transfer of hydrogen atoms and contributes to its biological activity. The stability of the resulting piceatannol semiquinone radical, formed after the reaction with free radicals, is also a key factor in its scavenging activity .
Chemical Reactions Analysis
Piceatannol's ability to scavenge free radicals has been studied using experimental and density functional theory (DFT) methods. The compound's increased hydroxylation is believed to enhance its scavenging activity. Piceatannol is more efficient than resveratrol in scavenging due to the ease of hydrogen atom abstraction and transfer, as well as the stability of the resulting semiquinone radical .
Physical and Chemical Properties Analysis
Piceatannol's physical and chemical properties have been investigated in various studies. For instance, its interaction with mitochondrial F0F1-ATPase activity has been demonstrated, indicating that piceatannol targets the F1 complex of the enzyme, which could contribute to its chemopreventive effects . Additionally, the phonon dynamics and electron-phonon coupling in pristine picene, a related compound, have been analyzed, providing insights into the molecular vibrations and their potential influence on the material's electronic properties .
Scientific Research Applications
Photo-Induced Charge Transfer (PICT) in Semiconductors : Research by Lin et al. (2020) demonstrates the importance of PICT in semiconductor nanomaterials like ZnO nanosheets. This study provides insights into the chemical mechanisms of surface-enhanced Raman scattering (SERS), which can be critical for cryogenic sensing and hypothermal medicine.
Lakatosian Methodology for Research Integration : The Lakatosian methodology, as discussed by Casanova Romero et al. (2018), emphasizes scientific research programs (PIC) as a structural unit for integrating research into a meta-knowledge network, thereby enhancing collaborative and thematic research efforts.
Piceatannol (PIC) in Cancer Therapy : A study by Aljabali et al. (2020) highlights the use of Piceatannol (PIC), a compound known for its anticancer activity. Nano-encapsulation of PIC enhances its effectiveness in downregulating nuclear p65 and HIF-1α in colon cancer cells, indicating its potential in cancer therapeutics.
Photo-Induced Chemiluminescence (PICL) in Sunscreen Analysis : Millington et al. (2014) explored the use of PICL for detecting free radicals in sunscreens exposed to UVA radiation. This method aids in optimizing sunscreen formulations to minimize free radical generation.
High Sensitivity Analysis of Biomolecules : The high sensitivity (piconol) analysis of biomolecules like amino acids, peptides, and proteins, as described by Chang et al. (1985), involves pre-column derivatization with chromophoric reagents, enhancing detection sensitivity in HPLC.
Capillary Electrophoresis in Herbal Analysis : Research by Przybylska et al. (2021) on capillary electrophoresis, using PICOS methodology, reveals its application in analyzing bioactive compounds in herbal materials, suggesting its utility in functional food analysis.
Ibuprofen Piconol in Topical Pharmaceuticals : Pesheck and Osborne (1993) provided a preformulation characterization of Ibuprofen Piconol, a topical NSAID drug, outlining its chemical stability and physical properties, which is crucial for topical drug development.
Impact of Scientific Programs in Academic Productivity : A study by Cardoso et al. (2005) demonstrates the effect of scientific research programs (PIC) on enhancing the scientific publication output of university professors.
Piceatannol in Obesity Treatment : Tung et al. (2016) investigated the anti-obesity effects of Piceatannol (Pic) in mice, suggesting its potential as a therapeutic agent in obesity treatment through modulating adipogenic proteins and gut microbiota.
Picotechnology in Biomedical and Environmental Sciences : The study by Qasim et al. (2019) explores the potential applications of picotechnology, especially in biomedical and environmental sciences, indicating its emerging significance in these fields.
Effect of Piceatannol on Prostate Cancer Cells : The study by Kido et al. (2019) investigates the effects of Piceatannol (PIC) on prostate cancer cells, highlighting its role in cell cycle arrest and apoptosis induction, contributing to anti-cancer effects.
Improved Synthesis of Ibuprofen Piconol : Research by Yong (2006) focuses on the improved synthesis of Ibuprofen Piconol, a more soluble and efficient variant of Ibuprofen, suggesting advancements in pharmaceutical preparations.
Density Measurement of Carbonaceous Substances : The study by Akamatsu and Nakagawa (1956) introduces an improved picnometer method for measuring the density of carbonaceous substances, which is vital for industrial applications.
properties
IUPAC Name |
pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNUBALDGXWUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046531 | |
Record name | Piconol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Pyridinemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19700 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2-Pyridinemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19700 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Piconol | |
CAS RN |
586-98-1 | |
Record name | 2-Pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piconol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piconol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piconol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pyridylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ8UT1TPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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